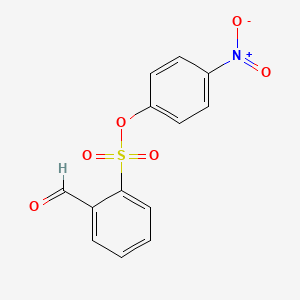
4-Nitrophenyl 2-formylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-formylbenzenesulfonate is an organic compound that features both nitro and formyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-formylbenzenesulfonate typically involves the nitration of phenyl 2-formylbenzenesulfonate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 2-formylbenzenesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 4-Aminophenyl 2-formylbenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Nitrophenyl 2-carboxybenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-formylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in enzyme assays where the release of 4-nitrophenol can be monitored spectrophotometrically.
Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-nitrophenyl 2-formylbenzenesulfonate exerts its effects depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl 2-carboxybenzenesulfonate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-Nitrophenyl 2-hydroxybenzenesulfonate: Contains a hydroxyl group instead of a formyl group.
4-Nitrophenyl 2-methylbenzenesulfonate: Features a methyl group in place of the formyl group.
Uniqueness: 4-Nitrophenyl 2-formylbenzenesulfonate is unique due to the presence of both nitro and formyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
106939-93-9 |
|---|---|
Molekularformel |
C13H9NO6S |
Molekulargewicht |
307.28 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)21(18,19)20-12-7-5-11(6-8-12)14(16)17/h1-9H |
InChI-Schlüssel |
AUYOKPCZNUCPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















